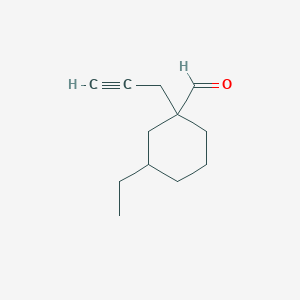

3-Ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde

Description

3-Ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde is a cyclohexane-based carbaldehyde derivative featuring two key substituents: an ethyl group at the 3-position and a propargyl (prop-2-yn-1-yl) group at the 1-position. The aldehyde functional group at the 1-position makes it a reactive intermediate for further chemical modifications, such as nucleophilic additions or condensations.

Properties

Molecular Formula |

C12H18O |

|---|---|

Molecular Weight |

178.27 g/mol |

IUPAC Name |

3-ethyl-1-prop-2-ynylcyclohexane-1-carbaldehyde |

InChI |

InChI=1S/C12H18O/c1-3-7-12(10-13)8-5-6-11(4-2)9-12/h1,10-11H,4-9H2,2H3 |

InChI Key |

DZOWJHCVXNYNRD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCCC(C1)(CC#C)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde typically involves the alkylation of cyclohexane derivatives. One common method is the reaction of cyclohexanone with ethylmagnesium bromide to form 3-ethylcyclohexanone. This intermediate is then subjected to a propargylation reaction using propargyl bromide in the presence of a base such as potassium carbonate to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity 3-Ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The propargyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Propargyl bromide (C3H3Br) in the presence of a base such as potassium carbonate (K2CO3).

Major Products Formed

Oxidation: 3-Ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carboxylic acid.

Reduction: 3-Ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-methanol.

Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The propargyl group can participate in click chemistry reactions, facilitating the formation of bioconjugates and other complex structures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Ethyl vs. Methyl and Propargyl vs. Allyl/Hydroxymethyl

(a) 3-Methyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde

- Structure : Differs by a methyl group at the 3-position instead of ethyl.

- Molecular Formula : C₁₁H₁₆O; MW = 164.24 g/mol .

- However, the lower lipophilicity (due to shorter alkyl chain) may affect solubility in non-polar solvents.

(b) 3-Ethyl-1-(hydroxymethyl)cyclohexane-1-carbaldehyde

- Structure : Replaces the propargyl group with a hydroxymethyl (-CH₂OH) substituent.

- Molecular Formula : C₁₀H₁₈O₂; MW = 170.25 g/mol .

- Key Differences : The hydroxymethyl group introduces hydrogen-bonding capacity, increasing polarity and water solubility. Unlike the propargyl group, it lacks reactivity toward click chemistry or cross-coupling reactions.

(c) 1-(Prop-2-en-1-yl)cyclohexane-1-carbaldehyde

- Structure : Features an allyl (prop-2-en-1-yl) group instead of propargyl.

- This makes the propargyl analogue more suitable for cycloadditions or Sonogashira couplings .

Aromatic vs. Aliphatic Substituents

Derivatives like 1-(4-chlorophenyl)cyclohexane-1-carbaldehyde (MW = 212.7 g/mol) and 1-(4-fluorophenyl)cyclohexane-1-carbaldehyde exhibit aromatic substituents, leading to:

Reactivity Profile

Physical and Chemical Properties

Biological Activity

3-Ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde is an organic compound notable for its unique structure, which combines a cyclohexane ring, an ethyl substituent, and an aldehyde functional group. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 3-Ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde is , with a molecular weight of approximately 194.27 g/mol. The compound features a cyclohexane core that provides stability, while the aldehyde and alkyne groups contribute to its reactivity and potential interactions with biological molecules.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 194.27 g/mol |

| Key Functional Groups | Aldehyde, Alkyne |

Anticancer Properties

Recent studies have indicated that compounds similar to 3-Ethyl-1-(prop-2-yn-1-y)cyclohexane-1-carbaldehyde exhibit significant cytotoxic activity against various cancer cell lines. For instance, related compounds have shown IC50 values in the low micromolar range against human cancer cell lines such as HL-60 and PC-3, suggesting potential for anticancer applications . The aldehyde group may facilitate interactions with nucleophilic sites on proteins, potentially leading to altered protein functions and influencing cancer-related biochemical pathways.

Antibacterial Activity

Research into the antibacterial properties of structurally similar compounds has shown moderate effectiveness against Gram-positive bacteria. While specific data on 3-Ethyl-1-(prop-2-yn-1-y)cyclohexane-1-carbaldehyde is limited, its structural analogs demonstrate promising antibacterial activity, indicating that this compound may also possess similar properties .

Mechanistic Insights

The biological activity of 3-Ethyl-1-(prop-2-yn-1-y)cyclohexane-1-carbaldehyde can be attributed to several mechanisms:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function.

- Cycloaddition Reactions : The propargyl group may participate in cycloaddition reactions, leading to the formation of new chemical entities that could enhance biological activity.

- Oxidation and Reduction Reactions : The compound can undergo oxidation to form carboxylic acids or reduction to produce alcohols, which may affect its biological reactivity .

Synthesis and Applications

The synthesis of 3-Ethyl-1-(prop-2-yn-1-y)cyclohexane-1-carbaldehyde can be achieved through various methods, including alkylation of cyclohexanone derivatives with propargyl bromide in the presence of a base . This compound serves as an important intermediate in organic synthesis, particularly in developing pharmaceuticals.

Case Studies

A review of related literature reveals several case studies highlighting the biological activities of compounds with similar structures:

Case Study 1: Cytotoxic Activity

A study evaluated the cytotoxic effects of various norsteroids and their derivatives, finding significant activity against cancer cell lines with IC50 values ranging from 5.05 to 13.42 μM . This underscores the potential for compounds like 3-Ethyl-1-(prop-2-yn-1-y)cyclohexane-1-carbaldehyde in anticancer drug development.

Case Study 2: Antibacterial Efficacy

In another study, pyrrole derivatives exhibited antibacterial activity with MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus . Although not directly related to 3-Ethyl-1-(prop-2-yn-1-y)cyclohexane-1-carbaldehyde, these findings suggest a broader context for exploring similar compounds in antibacterial research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.